4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride
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Overview
Description
4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The benzisoxazole moiety in this compound is a five-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride typically involves the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of appropriate precursors such as o-nitrophenyl ethers with hydroxylamine.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. For instance, the benzisoxazole derivative can be reacted with piperidine under basic conditions to form the desired product.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the benzisoxazole precursor can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biology: It can be used in the study of receptor-ligand interactions and enzyme inhibition.
Industry: It is used in the synthesis of specialty chemicals and intermediates for drug development.
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The benzisoxazole moiety can interact with the active site of enzymes, leading to inhibition or modulation of their activity. The piperidine ring can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methoxy-1,2-benzisoxazolyl)piperidine: The free base form of the compound.
4-(5-Methoxy-1,2-benzisoxazolyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of piperidine.
4-(5-Methoxy-1,2-benzisoxazolyl)morpholine: A similar compound with a morpholine ring.
Uniqueness
4-(5-Methoxy-1,2-benzisoxazolyl)piperidine hydrochloride is unique due to its specific combination of the benzisoxazole and piperidine moieties, which confer distinct pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
84163-14-4 |
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Molecular Formula |
C13H17ClN2O2 |
Molecular Weight |
268.74 g/mol |
IUPAC Name |
5-methoxy-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-16-10-2-3-12-11(8-10)13(15-17-12)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H |
InChI Key |
IKKJRRZJRGMHIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2C3CCNCC3.Cl |
Origin of Product |
United States |
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